



Troubleshooting low PD-L1 expression for Avelumab binding

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Compound of Interest

Compound Name: Avelumab (anti-PD-L1)

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Technical Support Center: Avelumab & PD-L1 Binding

Welcome to the Avelumab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Avelumab and its binding to Programmed Death-Ligand 1 (PD-L1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Avelumab?

Avelumab is a human monoclonal antibody of the IgG1 subclass that targets PD-L1.[1][2] Its primary mechanism involves binding to PD-L1 on tumor cells and some immune cells, which blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells.[1][3] This blockade releases the "brake" on the immune system, restoring T-cell activity against cancer cells.[1][2] Uniquely, Avelumab's native Fc region can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to direct lysis of tumor cells.[2][4][5]

Q2: What is the binding affinity of Avelumab to PD-L1?



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Avelumab binds to human PD-L1 with high affinity. Reported dissociation constant (Kd) values vary slightly across studies, but it is consistently in the low nanomolar to picomolar range. One study reported a Kd of 42.1 pM for the single-chain variable fragment (scFv) of Avelumab.[6] Another study reported a Kd of 0.0467 nmol/L, which was higher than other anti-PD-L1 antibodies like durvalumab and atezolizumab.[1] However, a different study reported a binding affinity of 0.4 nmol/L, which is similar to other anti-PD-L1 antibodies.[7]

Q3: What factors can influence PD-L1 expression levels on cells?

PD-L1 expression is dynamic and can be influenced by a variety of intrinsic and extrinsic factors within the tumor microenvironment. Understanding these factors is crucial for interpreting experimental results.



Factor Category	Specific Factor	Effect on PD-L1 Expression	Reference
Inflammatory Cytokines	Interferon-gamma (IFN-γ)	Upregulation	[8]
Tumor Necrosis Factor-alpha (TNF-α)	Upregulation	[9]	
Oncogenic Signaling Pathways	EGFR	Upregulation	[9][10]
PI3K/AKT	Upregulation	[9]	
MEK/ERK	Upregulation	[9]	_
JAK/STAT	Upregulation	[8]	_
MYC	Upregulation	[9]	_
RAS	Upregulation	[9]	_
Hippo-YAP	Upregulation	[9]	
Genetic Alterations	KRAS mutations	Association with high PD-L1 expression	[10]
TP53 mutations	Association with high PD-L1 expression	[10]	
MET alterations	Association with high PD-L1 expression	[10]	
EGFR mutations	Association with PD- L1 negativity	[10]	_
STK11 mutations	Association with PD- L1 negativity	[10]	_
Microenvironment	Hypoxia	Upregulation	[11]
Therapeutic Interventions	Radiation Therapy	Upregulation	
Chemotherapy	Variable		_



Troubleshooting Guides

Low PD-L1 expression can be a significant challenge when studying Avelumab binding. The following guides provide troubleshooting for common experimental techniques used to assess PD-L1 levels.

Immunohistochemistry (IHC) Troubleshooting

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